molecular formula C16H17N3O2S2 B6475772 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2640821-59-4

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B6475772
CAS No.: 2640821-59-4
M. Wt: 347.5 g/mol
InChI Key: RBCLHAJUDLJTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic small molecule designed for research applications. This compound features a pyrazole core substituted with a carboxamide group, a structural motif prevalent in medicinal chemistry due to its ability to interact with biological targets . The inclusion of a bithiophene ethyl chain suggests potential for enhanced binding affinity and unique electronic properties, making it a candidate for investigation in various biochemical pathways. Researchers may find value in this compound for exploring the structure-activity relationships (SAR) of heterocyclic carboxamides, particularly in the development of kinase inhibitors . Similar N-(1H-pyrazol-4-yl)carboxamide scaffolds have been successfully optimized into potent and selective inhibitors for targets such as Interleukin-1 Receptor Associated Kinase 4 (IRAK4) and Janus Kinase 1 (JAK1) . The methoxy and methyl substituents on the pyrazole ring are common modifications used to fine-tune metabolic stability, potency, and selectivity profiles of lead compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to utilize this chemical tool in foundational studies, high-throughput screening campaigns, and lead optimization programs.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c1-19-10-12(16(18-19)21-2)15(20)17-8-7-11-5-6-14(23-11)13-4-3-9-22-13/h3-6,9-10H,7-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCLHAJUDLJTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound notable for its unique structural features, which include a bithiophene moiety and a pyrazole derivative. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C${17}$H${20}$N${2}$O${2}$S$_{2}$. The presence of the bithiophene unit contributes to its electronic properties, enhancing its interactions with biological targets. The compound’s structure allows for π–π stacking interactions and hydrogen bonding, which are crucial for its biological activity.

1. Anti-inflammatory Activity

Research has indicated that pyrazole derivatives, including those similar to this compound, exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyrazolo[1,5-a]quinazolines can inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells, suggesting a mechanism by which these compounds can modulate inflammatory responses .

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. In vitro studies have demonstrated that compounds with similar structures can inhibit key kinases involved in cancer progression, such as CDK2 and TRKA. For example, some pyrazolopyrimidine derivatives showed IC$_{50}$ values ranging from 0.09 to 1.58 µM against CDK2 and TRKA kinases . This inhibition is crucial as it can lead to cell cycle arrest and apoptosis in cancer cells.

Case Study 1: Kinase Inhibition

A study focusing on pyrazolo derivatives found that specific modifications to the pyrazole ring significantly enhanced their inhibitory effects on CDK2 and TRKA kinases. The results indicated that compounds with electron-donating groups exhibited increased potency . This suggests that this compound could be optimized for better efficacy in targeting these kinases.

Case Study 2: Cytotoxic Effects

In another investigation into the cytotoxic effects of pyrazole derivatives on renal carcinoma cell lines (RFX 393), compounds were evaluated for their ability to induce apoptosis. The study reported that certain derivatives led to significant cell cycle arrest at the G0–G1 phase and reduced cell viability compared to control groups . This highlights the potential of this compound in cancer therapeutics.

Data Table: Summary of Biological Activities

Activity Type Mechanism IC$_{50}$ Values Reference
Anti-inflammatoryInhibition of NF-κB activity< 50 µM
Anticancer (CDK2)Kinase inhibition0.09 - 1.58 µM
Anticancer (TRKA)Kinase inhibition0.23 - 1.59 µM
Cytotoxicity (RFX 393)Induction of apoptosis and cell cycle arrestIC$_{50}$ = 11.70 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Bithiophene-Pyrazole Hybrids

(a) N-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
  • Key Differences : Replaces the bithiophene with a 5-chlorothiophene and adds a methoxy group on the ethyl linker.
(b) 5-(4-Hydroxy-3-methoxy-1-butynyl)-2,2'-bithiophene (Compound 1, )
  • Key Differences : Lacks the pyrazole carboxamide but includes a hydroxy-methoxy butynyl side chain on the bithiophene.
  • Comparison : The target compound’s pyrazole group may improve metabolic stability over the hydroxylated butynyl chain in Compound 1.

Pyrazole Carboxamide Derivatives

(a) 4-Methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide ()
  • Key Differences: Replaces the bithiophene-ethyl unit with a phenoxy group and introduces a trifluoromethyl substituent on the pyrazole.
  • Implications : The trifluoromethyl group (~69 g/mol) enhances electronegativity and may increase blood-brain barrier penetration compared to the target compound’s methoxy group .
(b) 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ()
  • Key Differences : Features polychlorinated phenyl and pyridylmethyl groups instead of bithiophene.
  • Activity: Not specified in evidence, but such halogenated pyrazoles are often explored for kinase inhibition or cannabinoid receptor modulation .

Bithiophene Derivatives with Pharmacological Activity

From Echinops grijisii ():

Compound Substituent on Bithiophene Activity
2, 4, 14 Dihydroxybutynyl, hydroxybutynyl Anti-inflammatory (RAW 264.7)
5, 6, 16 Acetyl, formyl, carboxylate First-time isolation from nature

Receptor Binding and Selectivity

  • CB1 vs. The target compound’s bithiophene may align with CB2-preferring ligands due to aromatic stacking interactions .
  • Antagonist Activity : SR141716A (CB1 antagonist) poorly inhibits CB2, suggesting the target compound’s efficacy could vary across receptor subtypes if tested .

Preparation Methods

Stille Coupling for Bithiophene Formation

The 2,2'-bithiophene scaffold is typically synthesized via Stille coupling, leveraging palladium catalysis to couple halogenated thiophenes with stannylated counterparts.

Representative Procedure

  • 5-Bromo-2-thiophenemethanol is treated with tributyltin chloride in the presence of Pd(PPh₃)₄ to generate 5-(tributylstannyl)-2-thiophenemethanol.

  • Cross-coupling with 2-bromothiophene under inert conditions yields 2,2'-bithiophene-5-methanol.

  • Methanol-to-ethylamine conversion : The alcohol is oxidized to a ketone (Swern oxidation) followed by reductive amination with ammonium acetate and sodium cyanoborohydride to install the ethylamine group.

Table 1: Optimization of Stille Coupling Conditions

CatalystLigandSolventYield (%)Reference
Pd(PPh₃)₄NoneTHF68
PdCl₂(dppf)1,1'-Bis(diphenylphosphino)ferroceneDMF82

Direct C-H Activation Strategies

Recent methods employ C-H activation to bypass pre-functionalized substrates. For example, rhodium(III)-catalyzed oxidative coupling of thiophene derivatives enables bithiophene formation without halogenation.

Key Advantages

  • Eliminates toxic tin reagents.

  • Reduces synthetic steps (from 3 to 1).

Synthesis of 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole nucleus is constructed via Knorr-type cyclocondensation, where hydrazines react with 1,3-dicarbonyl precursors.

Procedure

  • Ethyl 3-methoxy-4-oxopent-2-enoate is treated with methylhydrazine in ethanol at reflux, yielding 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate.

  • Saponification : Hydrolysis with aqueous NaOH converts the ester to the carboxylic acid.

Table 2: Cyclocondensation Reaction Optimization

HydrazineSolventTemperature (°C)Yield (%)
MethylhydrazineEthanol8074
MethylhydrazineDMF12088

Regioselective Functionalization

To ensure correct substitution patterns, microwave-assisted synthesis has been employed to enhance regiocontrol. For instance, irradiating a mixture of dimethyl acetylenedicarboxylate and methylhydrazine at 150°C for 10 minutes selectively produces the 3-methoxy-1-methylpyrazole derivative.

Amide Coupling and Final Assembly

Carbodiimide-Mediated Amidation

The bithiophene-ethylamine and pyrazole carboxylic acid are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Optimized Conditions

  • Solvent: Dichloromethane

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Reaction Time: 12 hours

  • Yield: 92%

Table 3: Comparison of Coupling Reagents

Reagent SystemSolventYield (%)Purity (%)
EDC/HOBtDCM9298
HATUDMF8997

One-Pot Tandem Synthesis

A streamlined approach combines pyrazole formation and amide coupling in a single pot. For example, in situ generation of the pyrazole carboxylate followed by direct reaction with bithiophene-ethylamine reduces purification steps and improves atom economy.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adoption of continuous flow systems enhances reproducibility and safety for large-scale synthesis. Key benefits include:

  • Precise temperature control during exothermic steps (e.g., Stille coupling).

  • Reduced catalyst loading through efficient mixing.

Green Chemistry Metrics

  • E-factor : Reduced from 12.4 (batch) to 3.8 (flow) via solvent recycling.

  • PMI (Process Mass Intensity) : Improved by 60% using biocatalytic amidation.

Q & A

Q. What controls are essential in in vivo toxicity studies?

  • Methodological Answer : Include:
  • Vehicle control : To isolate solvent effects.
  • Positive control : A known toxin (e.g., CCl₄ for hepatotoxicity).
  • Dose-ranging cohorts : 3–4 doses to establish NOAEL (no observed adverse effect level).
  • Biomarkers : Measure ALT/AST for liver function, BUN/creatinine for renal toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.